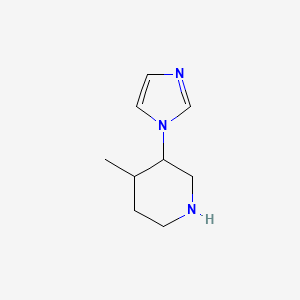

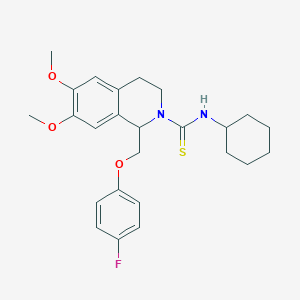

3-(1H-imidazol-1-yl)-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For instance, they can be obtained from the condensation reaction of certain amines and aldehydes . Another common method is the Mannich reaction .

Molecular Structure Analysis

The molecular structure of imidazole compounds can be analyzed using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) .

Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions. They are often used as intermediates in the synthesis of other compounds .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole derivatives would depend on their exact structure.

Applications De Recherche Scientifique

Anticancer Activity

The synthesis of a metallacyclic maltol-tethered organometallic Ir(III) half-sandwich complex, analogous to ruthenium anticancer complexes, has been explored. Researchers evaluated its in vitro antiproliferative activity against human cancer cell lines. Iridium complexes, including analogs of ruthenium lead compounds, have shown high antitumor activity at nanomolar and micromolar concentrations in both in vitro and in vivo tests .

Antifungal Properties

Compound 5j, specifically (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a potent anti-Candida albicans agent. It exhibited superior activity compared to fluconazole and miconazole .

Photodynamic Therapy (PDT) Agents

Certain iridium compounds possess photocytotoxic properties and potential as PDT anticancer agents. These compounds could be valuable in targeted cancer therapy .

Induction of Apoptosis

Studies have demonstrated that iridium compounds effectively induce apoptosis in tumor cells. This property makes them promising candidates for cancer treatment .

ROS Generation

Iridium compounds can increase the formation of reactive oxygen species (ROS) within cells. ROS play a crucial role in cellular processes and could be harnessed for therapeutic purposes .

Dual-Action Compounds

Researchers have developed dual-action iridium compounds that combine organic moieties with their own biological activity. These compounds offer a multifaceted approach to cancer treatment .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 3-(1h-imidazol-1-yl)-4-methylpiperidine, have been reported to show a broad range of biological activities

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . .

Result of Action

Imidazole derivatives are known to have various biological activities, suggesting that they have multiple molecular and cellular effects

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-imidazol-1-yl-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-2-3-10-6-9(8)12-5-4-11-7-12/h4-5,7-10H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIRPGKBFEANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)-4-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2512929.png)

![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)

![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)

![ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2512933.png)

![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)

![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)